molecular formula C17H25NO2 B14645335 1-(Decyloxy)-2-isocyanatobenzene CAS No. 55792-41-1

1-(Decyloxy)-2-isocyanatobenzene

Cat. No.: B14645335
CAS No.: 55792-41-1
M. Wt: 275.4 g/mol
InChI Key: TVPLEMAWBVHZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Decyloxy)-2-isocyanatobenzene is an organic compound characterized by the presence of a decyloxy group attached to a benzene ring, which also bears an isocyanate functional group

Preparation Methods

The synthesis of 1-(Decyloxy)-2-isocyanatobenzene typically involves the reaction of 1-(decyloxy)-2-nitrobenzene with a reducing agent to form the corresponding amine, followed by treatment with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.

Synthetic Route:

    Reduction of 1-(decyloxy)-2-nitrobenzene: This step involves the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

    Formation of the isocyanate group: The resulting amine is then treated with phosgene or a phosgene equivalent under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with additional steps to ensure purity and yield optimization. Techniques such as continuous flow reactors and advanced purification methods may be employed.

Chemical Reactions Analysis

1-(Decyloxy)-2-isocyanatobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

    Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are valuable materials in the production of foams, elastomers, and coatings.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Polyols: Used in the formation of polyurethanes.

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the reaction with polyols.

Scientific Research Applications

1-(Decyloxy)-2-isocyanatobenzene has several applications in scientific research:

    Materials Science: Used in the synthesis of advanced materials such as polyurethanes, which have applications in coatings, adhesives, and foams.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Research: Potential use in the development of bioactive compounds and drug delivery systems.

    Industrial Applications: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(Decyloxy)-2-isocyanatobenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1-(Decyloxy)-2-isocyanatobenzene can be compared with other isocyanate-containing compounds such as:

    Phenyl isocyanate: Similar in reactivity but lacks the decyloxy group, which can influence solubility and reactivity.

    Hexyl isocyanate: Contains a shorter alkyl chain, affecting its physical properties and applications.

    Octyl isocyanate: Intermediate in chain length, offering a balance between reactivity and physical properties.

Uniqueness: The presence of the decyloxy group in this compound imparts unique solubility and reactivity characteristics, making it suitable for specific applications where longer alkyl chains are beneficial.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of advanced materials and bioactive compounds. Further research into its applications and mechanisms of action will continue to uncover new uses and benefits of this intriguing compound.

Properties

CAS No.

55792-41-1

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

1-decoxy-2-isocyanatobenzene

InChI

InChI=1S/C17H25NO2/c1-2-3-4-5-6-7-8-11-14-20-17-13-10-9-12-16(17)18-15-19/h9-10,12-13H,2-8,11,14H2,1H3

InChI Key

TVPLEMAWBVHZAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=CC=C1N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.